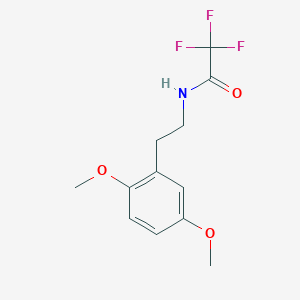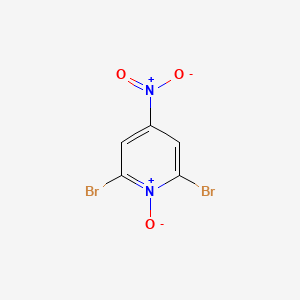
2,6-Dibromo-4-nitropyridine oxide
概要
説明
2,6-Dibromo-4-nitropyridine oxide is a chemical compound with the molecular formula C5H2Br2N2O3 . It has an average mass of 297.889 Da and a monoisotopic mass of 295.843201 Da .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 2,6-Dibromo-4-nitropyridine oxide is represented by the formula C5H2Br2N2O3 .Chemical Reactions Analysis
The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis
2,6-Dibromo-4-nitropyridine oxide has a density of 2.4±0.1 g/cm3, a boiling point of 456.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 68.9±3.0 kJ/mol and a flash point of 229.7±27.3 °C .科学的研究の応用
Synthesis of Pyridine Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
- Methods of Application : The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step . The nitration reaction is a key step and with the use of HNO3 – H2SO4 mixed acid as the nitration reagent is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and no 2-nitropyridine by-product was achieved .
Chemistry of Pyridine N-oxides
- Scientific Field : Organic Chemistry
- Application Summary : Pyridine N-oxides have recently received much attention due to their usefulness as synthetic intermediates and their biological importance . They are also useful as protecting groups, auxiliary agents, oxidants, ligands in metal complexes, and catalysts .
- Methods of Application : The synthesis of pyridine N-oxides includes ring transformation, classical oxidations using peracids, the use of metalloorganic oxidizing agents, and cycloaddition reactions .
- Results or Outcomes : The N-O moiety of pyridine N-oxides possesses a unique functionality which can act effectively as a push electron donor and as a pull electron acceptor group .
Nitration of Phenol
- Scientific Field : Organic Chemistry
- Application Summary : The nitration of phenol in a microreactor yields a better fraction of the mononitration product of phenol and, as a further consequence, a reduction in the formation of polymerised products .
- Methods of Application : The nitration of phenol is carried out in a glass reactor with channel width <0.5 mm and 2.0 mL internal volume . The nitration of phenol using HNO3 –H2SO4 mixed acid is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes : The use of microreaction technology increases the process safety and efficiency of fast highly exothermic reactions .
Nitration of Toluene
- Scientific Field : Organic Chemistry
- Application Summary : The nitration of toluene using HNO3 –H2SO4 mixed acid (T=65 °C, t=15 min, conversion of more than 98%), and with Ac2O/H2SO4/HNO3 as the nitrating agent (T=300 °C, t=70 min, conversion of 100%) in the CYTOS microreaction system .
- Methods of Application : The nitration of toluene is carried out in the CYTOS microreaction system .
- Results or Outcomes : The nitration of toluene using HNO3 –H2SO4 mixed acid resulted in a conversion of more than 98%, and with Ac2O/H2SO4/HNO3 as the nitrating agent resulted in a conversion of 100% .
Nitration of Phenol
- Scientific Field : Organic Chemistry
- Application Summary : The nitration of phenol in a microreactor yields a better fraction of the mononitration product of phenol and, as a further consequence, a reduction in the formation of polymerised products .
- Methods of Application : The nitration of phenol is carried out in a glass reactor with channel width <0.5 mm and 2.0 mL internal volume . The nitration of phenol using HNO3 –H2SO4 mixed acid is usually exothermic and at higher temperatures, which can result in polynitration .
- Results or Outcomes : The use of microreaction technology increases the process safety and efficiency of fast highly exothermic reactions .
Nitration of Toluene
- Scientific Field : Organic Chemistry
- Application Summary : The nitration of toluene using HNO3 –H2SO4 mixed acid (T=65 °C, t=15 min, conversion of more than 98%), and with Ac2O/H2SO4/HNO3 as the nitrating agent (T=300 °C, t=70 min, conversion of 100%) in the CYTOS microreaction system .
- Methods of Application : The nitration of toluene is carried out in the CYTOS microreaction system .
- Results or Outcomes : The nitration of toluene using HNO3 –H2SO4 mixed acid resulted in a conversion of more than 98%, and with Ac2O/H2SO4/HNO3 as the nitrating agent resulted in a conversion of 100% .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .
特性
IUPAC Name |
2,6-dibromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEDSUKRJRIBKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C([N+](=C1Br)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452305 | |
| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-nitropyridine oxide | |
CAS RN |
98027-81-7 | |
| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

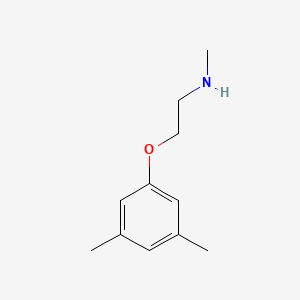
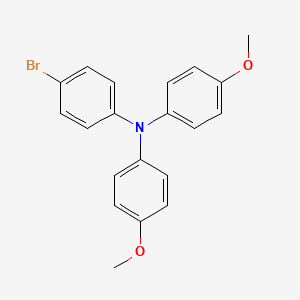
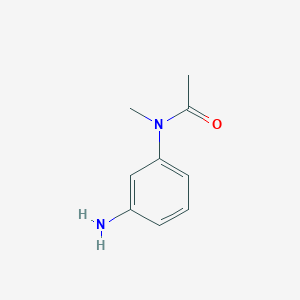
![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)
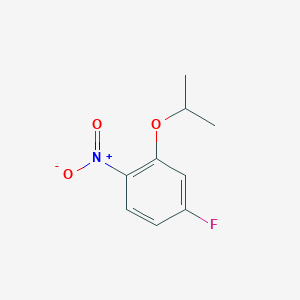






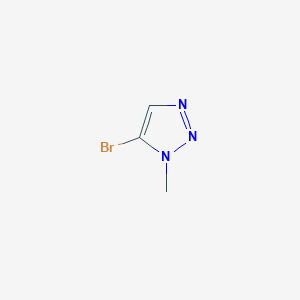
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)
